molecular formula C18H20N2O5 B5849511 2-(3,4-dimethoxyphenyl)-N'-[(3-methoxybenzoyl)oxy]ethanimidamide

2-(3,4-dimethoxyphenyl)-N'-[(3-methoxybenzoyl)oxy]ethanimidamide

Cat. No.: B5849511
M. Wt: 344.4 g/mol
InChI Key: BABGVHIROFXIJZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3,4-dimethoxyphenyl)-N'-[(3-methoxybenzoyl)oxy]ethanimidamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is commonly referred to as DMEA and is a derivative of the well-known drug, amiodarone. DMEA has been found to exhibit promising pharmacological properties and has been the subject of numerous research studies.

Mechanism of Action

The exact mechanism of action of DMEA is not fully understood. However, it has been proposed that DMEA exerts its pharmacological effects through the inhibition of various enzymes and proteins. DMEA has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme involved in the inflammatory response. DMEA has also been found to inhibit the activity of topoisomerase II, which is an enzyme involved in DNA replication and repair.
Biochemical and Physiological Effects:
DMEA has been found to have a number of biochemical and physiological effects. It has been shown to reduce the levels of pro-inflammatory cytokines and to inhibit the production of reactive oxygen species. DMEA has also been found to reduce the proliferation of cancer cells and to induce apoptosis. Additionally, DMEA has been shown to have a positive effect on the cardiovascular system by reducing the incidence of arrhythmias.

Advantages and Limitations for Lab Experiments

One advantage of using DMEA in lab experiments is its ability to inhibit the activity of various enzymes and proteins. This makes it a useful tool for studying the mechanisms of various biological processes. However, one limitation of using DMEA is its potential toxicity. DMEA has been shown to be toxic at high concentrations and care must be taken when using it in lab experiments.

Future Directions

There are numerous future directions for research on DMEA. One area of interest is its potential as a treatment for neurodegenerative diseases. Further studies are needed to investigate the neuroprotective effects of DMEA and its potential as a therapeutic agent for these diseases. Additionally, more research is needed to investigate the potential of DMEA as a treatment for cancer. Further studies are needed to investigate the anti-cancer properties of DMEA and its potential as a chemotherapeutic agent.

Synthesis Methods

The synthesis of DMEA involves the reaction between 3,4-dimethoxyphenylhydrazine and 3-methoxybenzoyl chloride in the presence of triethylamine. The resulting product is then treated with ethyl chloroformate and N,N-dimethylformamide to yield the final product, DMEA. This synthesis method has been optimized and has been shown to be efficient in producing high yields of DMEA.

Scientific Research Applications

DMEA has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory, anti-cancer, and anti-oxidant properties. DMEA has also been shown to have a positive effect on the cardiovascular system and has been investigated as a potential treatment for arrhythmias. Additionally, DMEA has been found to have neuroprotective effects and has been studied for its potential in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Properties

IUPAC Name

[(Z)-[1-amino-2-(3,4-dimethoxyphenyl)ethylidene]amino] 3-methoxybenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O5/c1-22-14-6-4-5-13(11-14)18(21)25-20-17(19)10-12-7-8-15(23-2)16(9-12)24-3/h4-9,11H,10H2,1-3H3,(H2,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BABGVHIROFXIJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CC(=NOC(=O)C2=CC(=CC=C2)OC)N)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)C/C(=N/OC(=O)C2=CC(=CC=C2)OC)/N)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.